![molecular formula C22H20N4O3 B7528363 3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)
3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PAPB, and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of PAPB is related to its ability to inhibit the activity of HDACs. This inhibition leads to an increase in histone acetylation, which in turn can lead to changes in gene expression. PAPB has been shown to be a potent inhibitor of HDACs, and its activity has been demonstrated in a variety of cell-based assays.
Biochemical and Physiological Effects:
PAPB has been shown to have a wide range of biochemical and physiological effects, including the ability to inhibit the activity of HDACs. This inhibition can lead to changes in gene expression and has potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. PAPB has also been shown to have anti-inflammatory properties and to be involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PAPB in lab experiments is its potent activity as an HDAC inhibitor. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using PAPB is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving PAPB. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of PAPB. Another potential direction is the use of PAPB in combination with other drugs or therapies to enhance their efficacy. Additionally, further studies are needed to better understand the mechanism of action of PAPB and its potential therapeutic applications in various diseases and conditions.
Synthesemethoden
The synthesis of PAPB involves a multi-step process that starts with the reaction of pyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide to form the amide derivative. Finally, the 2-phenylacetyl amino group is introduced through a reductive amination reaction using sodium cyanoborohydride.
Wissenschaftliche Forschungsanwendungen
PAPB has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, including the ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression, and their inhibition has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
Eigenschaften
IUPAC Name |
3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-20(13-16-5-2-1-3-6-16)24-15-21(28)25-19-8-4-7-17(14-19)22(29)26-18-9-11-23-12-10-18/h1-12,14H,13,15H2,(H,24,27)(H,25,28)(H,23,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHQECNPCANDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

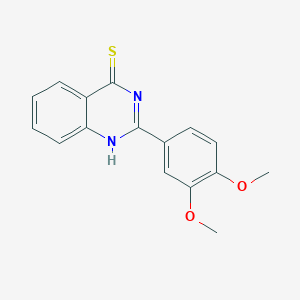
![2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B7528296.png)

![1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7528308.png)
![1-phenyl-3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B7528312.png)
![5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide](/img/structure/B7528317.png)


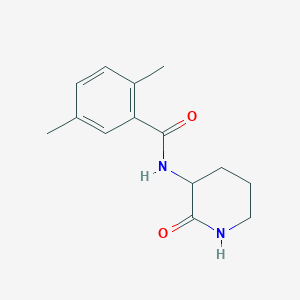
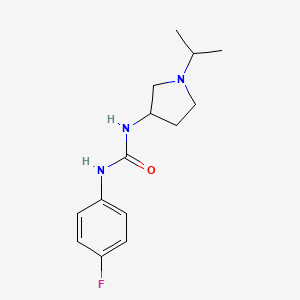
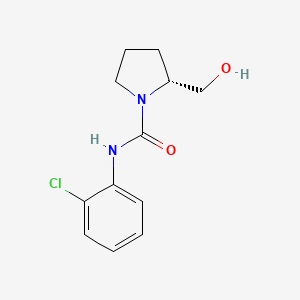
![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)
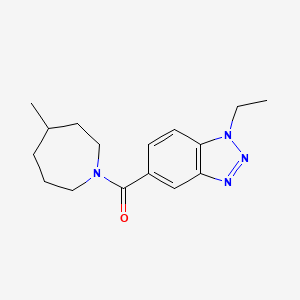
![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)